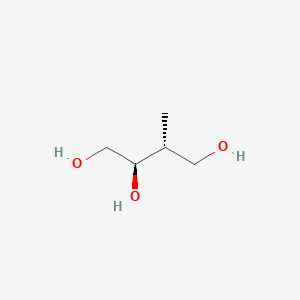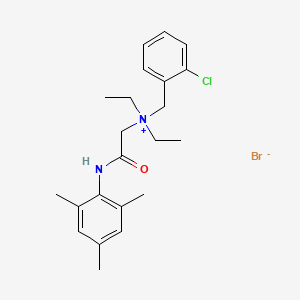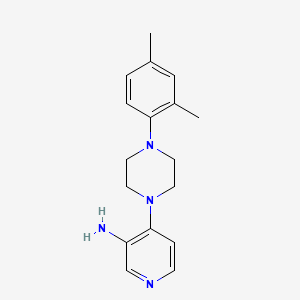
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)- is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs. This specific compound features a pyridyl group and a xylyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted aromatic compounds. For this specific compound, a possible synthetic route could involve:
Starting Materials: Piperazine, 3-amino-4-pyridine, and 2,4-dimethylbenzyl chloride.
Reaction Conditions: The reaction might be carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts: A base such as potassium carbonate or sodium hydride might be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridyl group can be reduced to form piperidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro-piperazine derivatives, while reduction could produce piperidine derivatives.
Scientific Research Applications
Piperazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential as enzyme inhibitors or receptor ligands.
Medicine: Investigated for their potential as therapeutic agents for various diseases, including parasitic infections and neurological disorders.
Industry: Used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)- would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Piperazine: The parent compound, used as an anthelmintic.
1-(3-chlorophenyl)piperazine: A psychoactive compound with serotonin receptor activity.
4-methylpiperazine: Used in the synthesis of pharmaceuticals.
Uniqueness
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)- is unique due to the presence of both a pyridyl and a xylyl group, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Properties
CAS No. |
78069-85-9 |
|---|---|
Molecular Formula |
C17H22N4 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C17H22N4/c1-13-3-4-16(14(2)11-13)20-7-9-21(10-8-20)17-5-6-19-12-15(17)18/h3-6,11-12H,7-10,18H2,1-2H3 |
InChI Key |
VEKLMSGGJXMMLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


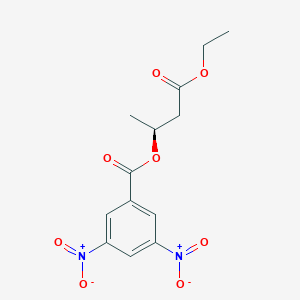
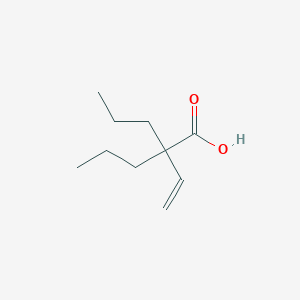
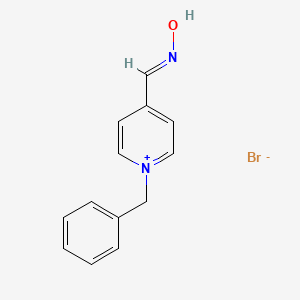
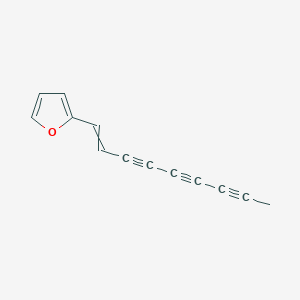
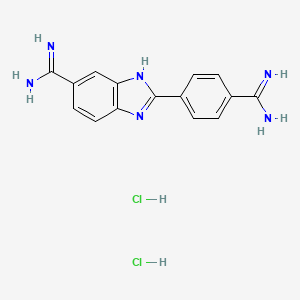
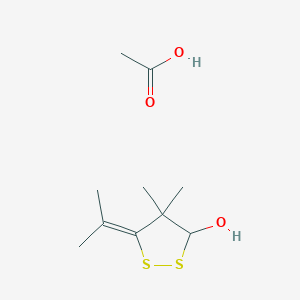
![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
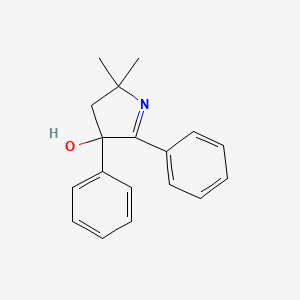
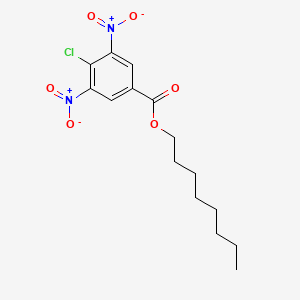
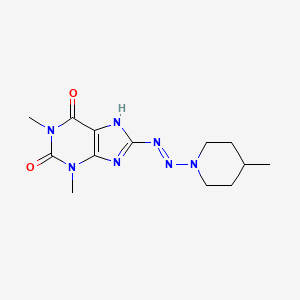
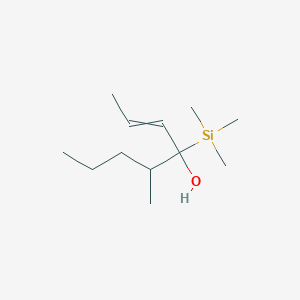
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)
